molecular formula C16H12ClN3O3S B2377129 N'-(4-chlorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide CAS No. 851979-37-8

N'-(4-chlorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide

Cat. No.: B2377129
CAS No.: 851979-37-8
M. Wt: 361.8
InChI Key: VTHTWNYNKKJQAD-UHFFFAOYSA-N
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Description

N’-(4-chlorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The unique structure of N’-(4-chlorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide makes it a subject of interest in various fields of scientific research.

Mechanism of Action

Target of Action

The primary target of this compound is cyclo-oxygenase (COX) enzymes . These enzymes are involved in the biosynthesis of prostaglandins, which are derived from arachidonic acid and play a crucial role in inflammation and pain . Two isoforms of COX, namely COX-1 and COX-2 , have been identified . COX-1 is constitutively expressed and generates prostaglandins (PGs) involved in gastrointestinal (GI) mucosal protection, while COX-2 is induced at sites of inflammation to generate PGs mediating inflammation and pain .

Mode of Action

The compound likely interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the biosynthesis of prostaglandins, thereby reducing inflammation and pain . The anti-inflammatory effects of non-selective NSAIDs are mediated via inhibition of COX-2, whereas deleterious effects in the GI tract, such as gastroduodenal ulceration, occur as a result of inhibition of COX-1 .

Biochemical Pathways

The compound affects the arachidonic acid pathway . This pathway involves the conversion of arachidonic acid to prostaglandins and leukotrienes, which is catalyzed by the COX and 5-lipoxygenase pathways, respectively . By inhibiting COX enzymes, the compound reduces the production of prostaglandins, leading to decreased inflammation and pain .

Result of Action

The inhibition of COX enzymes and the subsequent reduction in prostaglandin biosynthesis lead to the compound’s anti-inflammatory and analgesic effects . Some of the synthesized compounds have significant anti-inflammatory and analgesic activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-chlorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide typically involves the coupling of substituted 2-amino benzothiazoles with appropriate carboxylic acid derivatives. The reaction conditions often include the use of binding agents such as potassium carbonate and solvents like ethanol. The intermediate compounds are then treated with chlorinated reagents to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets the required standards for research and application.

Chemical Reactions Analysis

Types of Reactions

N’-(4-chlorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N’-(4-chlorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    N-(benzo[d]thiazol-2-yl)-2-phenylbenzamides: Known for their anti-inflammatory properties.

    N-(4-bromophenyl)thiazol-2-yl derivatives: Exhibits antimicrobial and anticancer activities.

    6-chlorobenzo[d]thiazol-2-yl derivatives: Evaluated for their pharmacological potential

Uniqueness

N’-(4-chlorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide stands out due to its unique combination of a benzothiazole ring and a dioxine moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

N'-(4-chloro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O3S/c17-9-4-3-7-13-14(9)18-16(24-13)20-19-15(21)12-8-22-10-5-1-2-6-11(10)23-12/h1-7,12H,8H2,(H,18,20)(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTHTWNYNKKJQAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NNC3=NC4=C(S3)C=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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